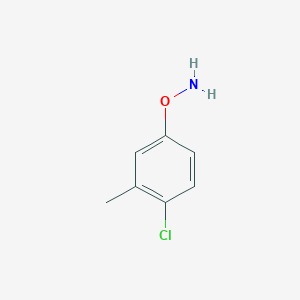
O-(4-Chloro-3-methylphenyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-Chloro-3-methylphenyl)hydroxylamine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-chloro-3-methylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chloro-3-methylphenyl)hydroxylamine typically involves the reaction of 4-chloro-3-methylphenylamine with hydroxylamine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydroxylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to accelerate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
O-(4-Chloro-3-methylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
O-(4-Chloro-3-methylphenyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of O-(4-Chloro-3-methylphenyl)hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-(4-Methylphenyl)hydroxylamine
- O-(4-Chlorophenyl)hydroxylamine
- O-(3-Methylphenyl)hydroxylamine
Uniqueness
O-(4-Chloro-3-methylphenyl)hydroxylamine is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other hydroxylamine derivatives .
Propriétés
Numéro CAS |
89232-66-6 |
|---|---|
Formule moléculaire |
C7H8ClNO |
Poids moléculaire |
157.60 g/mol |
Nom IUPAC |
O-(4-chloro-3-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H8ClNO/c1-5-4-6(10-9)2-3-7(5)8/h2-4H,9H2,1H3 |
Clé InChI |
FMLJULHRVQMPAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)ON)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


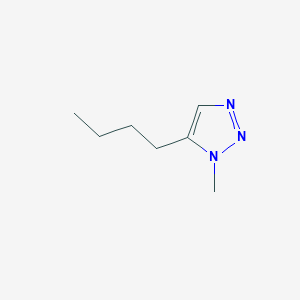
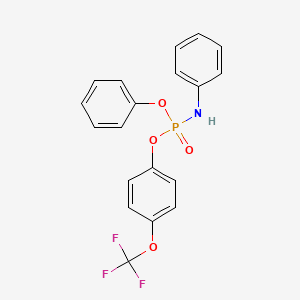
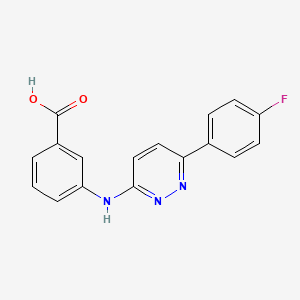
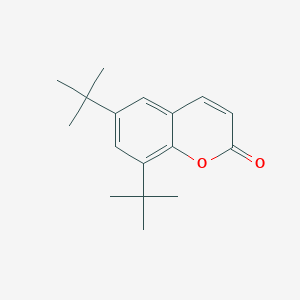
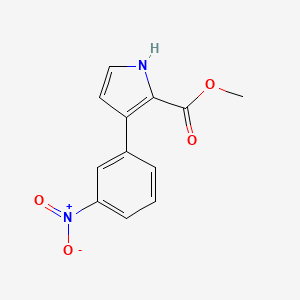
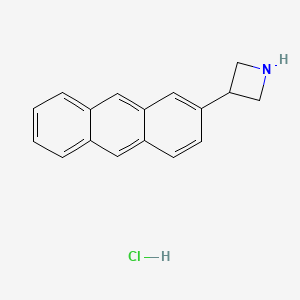
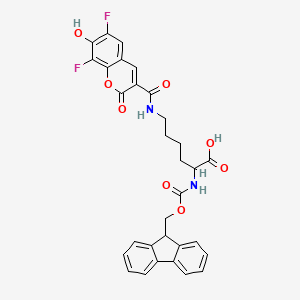
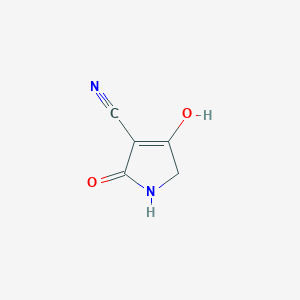


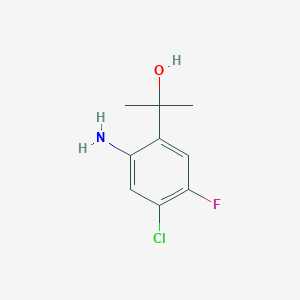
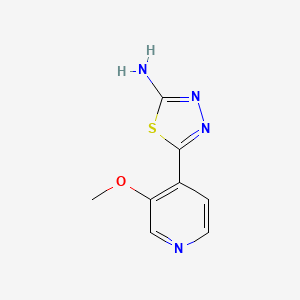
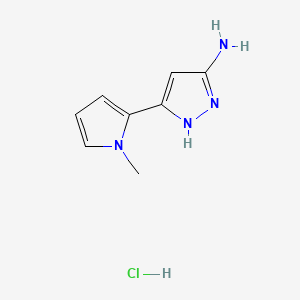
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B13706887.png)
